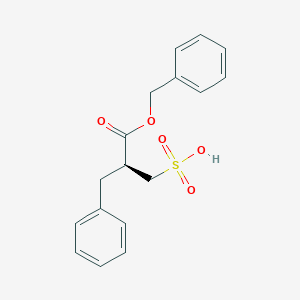

(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid

Description

Properties

IUPAC Name |

(2S)-2-benzyl-3-oxo-3-phenylmethoxypropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O5S/c18-17(22-12-15-9-5-2-6-10-15)16(13-23(19,20)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,20,21)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIYZPJHLNAVLDD-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS(=O)(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](CS(=O)(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Activation and Alkylation Steps

A key method involves the conversion of optically active secondary alcohols into activated sulfonate esters, followed by reaction with malonic acid derivatives to form the sulfonic acid precursor:

Step A: React optically active secondary alcohols with sulfonyl chlorides or sulfonic acid derivatives in inert solvents such as methylene chloride, diethyl ether, tert-butyl methyl ether, or toluene at temperatures from -50°C to +50°C, preferably -20°C to +30°C. This produces activated sulfonate esters with retention of stereochemistry.

Step B: React the activated sulfonate esters with malonic acid derivatives in ether or carboxylic ester solvents (e.g., ethyl acetate, propyl acetate) at 10–200°C (preferably 40–140°C) to obtain alkylated malonic acid compounds with stereoselective inversion of configuration.

The reaction medium is carefully controlled to avoid polar aprotic solvents exceeding 20-30% by volume, ensuring high stereoselectivity and yield.

The activated sulfonate esters can be purified by distillation or crystallization before further reaction or hydrolyzed directly after workup.

| Parameter | Details |

|---|---|

| Solvents | Methylene chloride, diethyl ether, tert-butyl methyl ether, toluene, ethyl acetate, propyl acetate |

| Temperature (Step A) | -50°C to +50°C (preferably -20°C to +30°C) |

| Temperature (Step B) | 10°C to 200°C (preferably 40°C to 140°C) |

| Cosolvent proportion | <30% (preferably <20%) polar aprotic solvents or alcohols |

| Stereochemical outcome | Stereoselective inversion of configuration |

This method is described in detail in US Patent US7534908B2, which provides a robust and scalable route to optically active 3-alkylcarboxylic acids including sulfonic acid derivatives.

Benzylation and Protection Strategies

Another approach involves selective benzylation of hydroxy-functionalized intermediates to introduce the benzyloxy group:

Starting from chiral hydroxy amino acid derivatives (e.g., 3-amino-2-hydroxy-3-phenylpropionic acid esters), selective benzylation is performed using sodium hydride in organic solvents such as dichloromethane at 20–40°C.

The benzylation step is carried out under controlled conditions to preserve stereochemistry and avoid over-alkylation.

Subsequent deprotection or functional group transformation yields the target sulfonic acid derivative.

This process is detailed in WO Patent WO2012117417A1, which describes improved synthesis of benzylated amino acid derivatives with high purity and yield, using inexpensive and non-hazardous reagents.

Reduction and Hydrolysis Steps

Reduction of keto intermediates to hydroxy derivatives is commonly performed using sodium borohydride in tetrahydrofuran/water mixtures at 0°C, followed by acidification and extraction.

Hydrolysis of esters or sulfonate esters to the free sulfonic acid is done under acidic aqueous conditions, often using potassium bisulfite to adjust pH, with subsequent extraction and recrystallization to obtain pure product.

These steps are critical to ensure the final product is the free sulfonic acid with the desired stereochemistry intact.

An example procedure includes stirring the keto intermediate with sodium borohydride at 0°C for 45 minutes, followed by workup with ethyl acetate and water, acidification to pH ~1.5, and purification by recrystallization.

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Reduction | Sodium borohydride, THF/water, 0°C | Convert keto to hydroxy group |

| Acidification | Potassium bisulfite solution, pH ~1.5 | Hydrolyze esters to sulfonic acid |

| Extraction | Ethyl acetate/water | Separate organic layer |

| Purification | Recrystallization from hot ethyl acetate | Obtain pure sulfonic acid |

Research Findings and Solvent Effects

The choice of solvent is crucial for stereoselective reactions. Ethers and carboxylic esters are preferred due to their inertness and ability to promote stereoselective alkylation.

Polar aprotic solvents like acetonitrile or dimethylformamide may be used as cosolvents but kept below 20% to avoid loss of stereoselectivity.

Temperature control is essential, with lower temperatures favoring retention of optical purity.

The activated sulfonate intermediates are often unstable and are processed immediately after synthesis to avoid racemization.

Summary Table of Key Preparation Parameters

| Preparation Stage | Reagents/Conditions | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Activation of alcohol | Sulfonyl chloride or sulfonic acid derivative | Methylene chloride, diethyl ether, toluene | -50°C to +50°C (opt. -20 to +30°C) | Formation of sulfonate ester |

| Alkylation with malonate | Malonic acid derivative | Ether or carboxylic esters (ethyl acetate) | 10°C to 200°C (opt. 40 to 140°C) | Stereoselective inversion of config. |

| Benzylation | Sodium hydride, benzyl halide | Dichloromethane | 20°C to 40°C | Selective benzylation of hydroxy group |

| Reduction | Sodium borohydride | THF/water | 0°C | Reduction of keto to hydroxy |

| Hydrolysis and workup | Acid (potassium bisulfite), ethyl acetate | Ethyl acetate/water | Room temperature | Conversion to free sulfonic acid |

Chemical Reactions Analysis

Types of Reactions

(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The benzyl and benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid involves its interaction with specific molecular targets. The sulfonic acid group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The benzyl and benzyloxy groups may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with three structurally or functionally related molecules:

Key Differences and Implications

Functional Groups and Reactivity: The sulfonic acid group in the target compound confers higher acidity and hydrophilicity compared to sulfonyl or carboxylic acid derivatives (e.g., the morpholino-sulfonyl analog in ). This enhances its utility in aqueous-phase reactions. The benzyloxy-ketone moiety differentiates it from thiazolidin-containing analogs (e.g., ), which prioritize hydrogen-bonding interactions in biological targets.

Stereochemical Specificity: Both the target compound and the morpholino-sulfonyl analog rely on S-configuration for enantioselectivity in drug synthesis.

Biological Applications :

- The target compound’s sulfonic acid group may limit membrane permeability compared to neutral analogs (e.g., 3-O-feruloylquinic acid ), restricting its direct therapeutic use. Instead, it serves as a precursor for bioactive molecules.

Synthetic Accessibility: The thiazolidin derivative in requires acid-catalyzed deprotection, whereas the morpholino-sulfonyl analog employs enzymatic hydrolysis, reflecting divergent strategies for chiral center formation.

Biological Activity

(S)-2-Benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid is a compound of interest due to its potential biological activities, including antiproliferative, antioxidant, and antibacterial effects. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonic acid group, which is known to enhance solubility and biological activity. Its structure can be depicted as follows:

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of various benzyl derivatives, including those similar to this compound. For example, certain derivatives exhibited IC50 values ranging from 1.2 to 5.3 μM against cancer cell lines such as MCF-7 and HCT116, indicating significant cytotoxicity .

Table 1: Antiproliferative Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 10 | MCF-7 | 1.2 | |

| Compound 11 | HCT116 | 3.7 | |

| Compound 12 | HEK 293 | 5.3 | |

| Compound 4b | PC12 | 18 |

These findings suggest that structural modifications in benzyl compounds can lead to enhanced antiproliferative properties, which may be relevant for developing anticancer agents.

Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays. Compounds with similar structures have shown significant antioxidative activity, outperforming standard antioxidants like BHT in certain tests . For instance, derivative compounds demonstrated the ability to reduce reactive oxygen species (ROS) levels in vitro, although the relationship between their antioxidant capacity and antiproliferative effects remains complex .

Antibacterial Activity

The antibacterial properties of related compounds have also been studied extensively. Certain derivatives have shown selective activity against Gram-positive bacteria, particularly Enterococcus faecalis and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 8 μM .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μM) | Reference |

|---|---|---|---|

| Compound 8 | E. faecalis | 8 | |

| Compound 37 | S. aureus | 16 | |

| Compound 36 | E. coli | 32 |

These results indicate that the presence of specific functional groups in the structure significantly influences antibacterial efficacy.

Case Studies and Research Findings

A study focusing on the synthesis and biological evaluation of benzyl derivatives highlighted the importance of structural variations in enhancing biological activity. The research emphasized that modifications at specific positions on the benzene ring could lead to improved selectivity and potency against cancer cells .

Moreover, molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level, suggesting that further exploration could lead to novel therapeutic agents for cancer and bacterial infections .

Q & A

Basic: What are the standard synthetic routes for (S)-2-benzyl-3-(benzyloxy)-3-oxopropane-1-sulfonic acid?

The compound is typically synthesized via coupling reactions involving sulfonic acid intermediates. A common method includes:

- Stepwise sulfonation : Introducing the sulfonic acid group through controlled sulfonation of a benzyl-protected precursor under anhydrous conditions .

- Chiral center preservation : Use of (S)-configured starting materials, such as (S)-benzyloxycarbonyl amino acids, to maintain stereochemical integrity during coupling reactions. For example, coupling with L-prolinate derivatives followed by ester hydrolysis ensures retention of the (S)-configuration .

- Protection/deprotection strategies : Benzyl groups are employed to protect hydroxyl or carboxyl intermediates, which are later removed via catalytic hydrogenation .

Basic: How is enantiomeric purity validated during synthesis?

Enantiomeric purity is assessed using:

- Chiral HPLC : Paired with polarimetric detection to confirm retention of the (S)-configuration .

- NMR spectroscopy : Analysis of diastereomeric derivatives (e.g., Mosher’s esters) to resolve enantiomers .

- X-ray crystallography : Definitive structural confirmation of the chiral center in crystalline intermediates .

Advanced: How can researchers resolve contradictory biological activity data for this compound?

Discrepancies in biological assays (e.g., enzyme inhibition vs. receptor binding) may arise from:

- Impurity profiles : Trace enantiomers or byproducts (e.g., desulfonated derivatives) can interfere with assays. Purity should be verified via LC-MS (>98%) and compared across batches .

- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO) may alter solubility or binding kinetics. Standardize buffer systems and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Metabolic instability : Rapid degradation in cell-based assays may mask activity. Use stabilized formulations (e.g., cyclodextrin encapsulation) or evaluate metabolites via HRMS .

Advanced: What strategies optimize enantioselective synthesis of sulfonic acid derivatives?

Key methodologies include:

- Enzymatic resolution : Lipases or esterases (e.g., Candida antarctica lipase B) selectively hydrolyze undesired enantiomers, achieving >99% ee .

- Chiral auxiliaries : Use of (S)-proline or Evans oxazolidinones to direct stereochemistry during sulfonation or benzylation steps .

- Asymmetric catalysis : Rhodium or palladium complexes with chiral ligands (e.g., BINAP) for Suzuki-Miyaura couplings of benzyloxy intermediates .

Basic: What spectroscopic techniques characterize this compound’s structure?

- FT-IR : Confirms sulfonic acid (-SO3H) stretches at 1040–1220 cm⁻¹ and carbonyl (C=O) at ~1700 cm⁻¹ .

- ¹H/¹³C NMR : Benzyl protons appear as multiplets at δ 4.5–5.2 ppm; sulfonic acid protons (if present) are broad singlets at δ 10–12 ppm .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₁₈O₆S⁺ requires m/z 373.0712) .

Advanced: How does the sulfonic acid group influence interaction with biological targets?

The sulfonic acid moiety enhances:

- Hydrogen bonding : Ionic interactions with basic residues (e.g., lysine, arginine) in enzyme active sites .

- Solubility : Improved aqueous solubility (>50 mg/mL in PBS) compared to non-sulfonated analogs, critical for in vitro assays .

- Metalloenzyme inhibition : Chelation of metal ions (e.g., zinc in matrix metalloproteinases) via the sulfonate group .

Basic: What are the primary applications in medicinal chemistry?

- Enzyme inhibitors : Potent inhibitor of renin and HIV proteases due to sulfonate-zinc interactions .

- Prodrug design : The benzyloxy group facilitates passive diffusion across membranes, with intracellular esterase cleavage releasing active sulfonic acid .

Advanced: How can computational methods guide derivative design?

- Molecular docking : Predict binding modes with targets like renin (PDB: 2V0Z) using AutoDock Vina .

- QSAR modeling : Correlate substituent effects (e.g., benzyl vs. phenyl groups) on IC₅₀ values for structure optimization .

- MD simulations : Assess stability of sulfonate-target complexes over 100-ns trajectories in explicit solvent .

Basic: What safety precautions are required during handling?

- Corrosivity : Use nitrile gloves and eye protection due to sulfonic acid’s irritant properties .

- Storage : Store anhydrous at -20°C under argon to prevent hydrolysis of the benzyloxy group .

Advanced: How to troubleshoot low yields in coupling reactions?

- Activation issues : Pre-activate carboxyl groups with HATU or EDCI/HOBt to enhance coupling efficiency .

- Steric hindrance : Replace tert-butyl esters with methyl esters to reduce bulk near the chiral center .

- Side reactions : Monitor for racemization via chiral HPLC after each step; optimize reaction time/temperature .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.